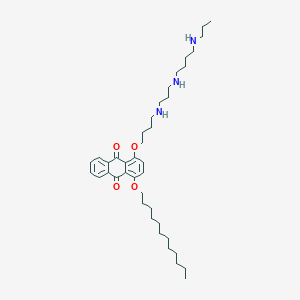
15-deoxy-| currency12,14-Prostaglandin D2-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-deoxy-Δ12,14-Prostaglandin D2-d4 is a deuterium-labeled analog of 15-deoxy-Δ12,14-Prostaglandin D2. This compound is a metabolite of Prostaglandin D2 and acts as an agonist of the DP2 receptor . It is often used in scientific research due to its stable isotope labeling, which makes it useful for various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 15-deoxy-Δ12,14-Prostaglandin D2-d4 involves the incorporation of deuterium atoms into the parent compound, 15-deoxy-Δ12,14-Prostaglandin D2. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production of 15-deoxy-Δ12,14-Prostaglandin D2-d4 is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
15-deoxy-Δ12,14-Prostaglandin D2-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 15-deoxy-Δ12,14-Prostaglandin D2-d4 can lead to the formation of various oxygenated derivatives .
Applications De Recherche Scientifique
15-deoxy-Δ12,14-Prostaglandin D2-d4 has a wide range of scientific research applications, including:
Mécanisme D'action
15-deoxy-Δ12,14-Prostaglandin D2-d4 exerts its effects by binding to the DP2 receptor, which is involved in various biological processes such as inflammation and immune response . The binding of this compound to the DP2 receptor activates downstream signaling pathways, leading to the modulation of gene expression and cellular responses . Additionally, it has been shown to induce the activation of eosinophils and stimulate the recruitment of steroid receptor coactivator-1 to peroxisome proliferator-activated receptor gamma, thereby inducing PPARγ-mediated transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
15-deoxy-Δ12,14-Prostaglandin D2: The parent compound, which lacks the deuterium labeling.
15-deoxy-Δ12,14-Prostaglandin J2: Another metabolite of Prostaglandin D2, known for its anti-inflammatory and anti-cancer properties.
Uniqueness
The uniqueness of 15-deoxy-Δ12,14-Prostaglandin D2-d4 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies . This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1/i8D2,11D2 |
Clé InChI |
QUGBPWLPAUHDTI-REOPIEGSSA-N |
SMILES isomérique |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1[C@H](CC(=O)/C1=C/C=C/CCCCC)O |
SMILES canonique |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



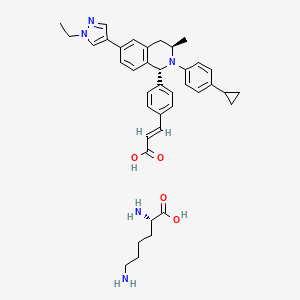
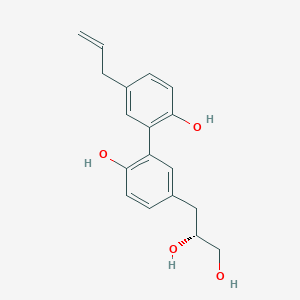
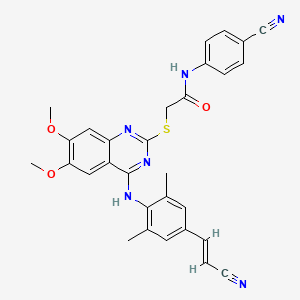

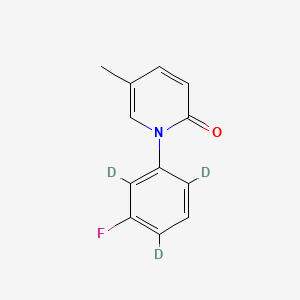

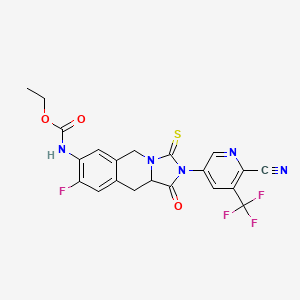
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
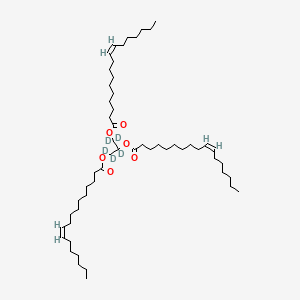

![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

